molecular formula C8H5N3O4 B1387194 7-Nitro-1H-indazole-3-carboxylic acid CAS No. 660823-32-5

7-Nitro-1H-indazole-3-carboxylic acid

Cat. No. B1387194
M. Wt: 207.14 g/mol
InChI Key: OEVZNTWOQBYJQU-UHFFFAOYSA-N
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Description

7-Nitro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4. It is a derivative of indazole, a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . Indazole derivatives display a broad variety of biological activities .


Synthesis Analysis

The synthesis of indazoles, including 7-Nitro-1H-indazole-3-carboxylic acid, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 7-Nitro-1H-indazole-3-carboxylic acid includes a nitro group attached to the indazole ring and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and potential applications.


Chemical Reactions Analysis

Indazoles, including 7-Nitro-1H-indazole-3-carboxylic acid, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

  • Synthetic Chemistry

    • Indazole-containing heterocyclic compounds are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • These methods have been optimized over the last five years and are used to produce a wide variety of medicinal applications .
  • Medicinal Chemistry

    • Indazole derivatives are important in the field of medicinal chemistry due to their wide range of pharmacological activities .
    • They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Some indazole derivatives are also employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Drug Development

    • Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
    • They have gained considerable attention in the field of medicinal chemistry and are used as structural motifs in drug molecules .
    • For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
  • Cancer Research

    • A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .
    • These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
  • Synthetic Chemistry

    • Indazole-containing heterocyclic compounds are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • These methods have been optimized over the last five years and are used to produce a wide variety of medicinal applications .
  • Direct Access to 1H-Indazole-3-Carboxaldehyde Derivatives

    • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has been reported .
    • These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
    • 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
  • Kinase Inhibitors

    • Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors .
    • 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
    • This motif is based on the nitrosation of indoles in a slightly acidic environment .
    • These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
  • Bioactive Compounds

    • The indazole structural motif is increasingly prized for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors .
    • Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .
    • The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .

Safety And Hazards

The safety data sheet for indazole-3-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-nitro-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-4-2-1-3-5(11(14)15)6(4)9-10-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVZNTWOQBYJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-1H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Crocetti, IA Schepetkin, A Cilibrizzi… - Journal of medicinal …, 2013 - ACS Publications
Human neutrophil elastase (HNE) is an important therapeutic target for treatment of pulmonary diseases. Previously, we identified novel N-benzoylindazole derivatives as potent, …
Number of citations: 57 pubs.acs.org

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